

Application Note: Analytical Techniques for the Identification of Propylene Pentamer

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Compound of Interest

Compound Name: *Propylene pentamer*

Cat. No.: *B099187*

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Introduction

Propylene pentamer, a C15 olefin, is a branched hydrocarbon produced from the polymerization of propylene.^[1] It finds applications as a solvent, in the formulation of drilling fluids, and as an intermediate in the synthesis of other chemicals. The accurate identification and characterization of **propylene pentamer** are crucial for quality control and for understanding its role in various chemical processes. This document provides detailed protocols for the primary analytical techniques used for the identification and characterization of **propylene pentamer**: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, which provides information about the molecular weight and structure of the analytes.^{[2][3]}

Experimental Protocol: GC-MS

Objective: To separate and identify **propylene pentamer** isomers in a sample.

Instrumentation:

- Gas Chromatograph (GC) equipped with a split/splitless injector and a mass selective detector (MSD).[\[2\]](#)
- Capillary Column: A non-polar or medium-polarity column is recommended for the separation of hydrocarbons. An Agilent HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or similar is suitable. For more detailed separation of hydrocarbon isomers, a porous layer open tubular (PLOT) column such as an Agilent CP-Al₂O₃/KCl (50 m x 0.25 mm, 4.0 μ m) can be used.[\[4\]](#)

Reagents:

- Carrier Gas: Helium (99.999% purity)
- Solvent for sample dilution (if necessary): Hexane or Pentane (GC grade)

Procedure:

- Sample Preparation: If the sample is a complex mixture, dilute it with a suitable solvent (e.g., hexane) to an appropriate concentration (e.g., 100 ppm) to avoid column overloading.
- GC-MS Instrument Setup:
 - Injector:
 - Temperature: 250 °C
 - Injection volume: 1 μ L
 - Split ratio: 50:1 (can be adjusted based on sample concentration)
 - Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes
 - Ramp: 10 °C/min to 280 °C
 - Hold at 280 °C for 10 minutes

- MSD Parameters:
 - Ionization mode: Electron Ionization (EI)
 - Ionization energy: 70 eV
 - Mass range: m/z 40-400
 - Scan speed: 2 scans/second
 - Transfer line temperature: 280 °C
 - Ion source temperature: 230 °C
- Data Acquisition and Analysis:
 - Inject the prepared sample into the GC-MS system.
 - Acquire the total ion chromatogram (TIC) and mass spectra of the eluting peaks.
 - Identify the peaks corresponding to **propylene pentamer** isomers by their mass spectra.
The molecular ion (M⁺) for **propylene pentamer** (C₁₅H₃₀) is expected at m/z 210.
Characteristic fragmentation patterns of branched alkanes and alkenes should be observed.

Data Presentation: GC-MS

The quantitative data obtained from the GC-MS analysis can be summarized as follows. Please note that the exact retention times will vary depending on the specific GC column and conditions used.

Compound	Expected Retention Time (min)	Key Mass-to-Charge Ratios (m/z)
Propylene Trimer (C ₉ H ₁₈)	< 10	126 (M ⁺), various fragments
Propylene Tetramer (C ₁₂ H ₂₄)	10 - 15	168 (M ⁺), various fragments
Propylene Pentamer (C ₁₅ H ₃₀)	15 - 25	210 (M ⁺), characteristic fragments (e.g., loss of alkyl groups)
Propylene Hexamer (C ₁₈ H ₃₆)	> 25	252 (M ⁺), various fragments

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. [5] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous determination of the molecular structure, including branching and the position of double bonds.

Experimental Protocol: NMR Spectroscopy

Objective: To determine the chemical structure of isolated **propylene pentamer** isomers.

Instrumentation:

- NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Reagents:

- Deuterated solvent: Chloroform-d (CDCl₃) or Tetrachloroethane-d₂ (TCE-d₂) for better solubility of nonpolar compounds at elevated temperatures.[6]

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified **propylene pentamer** isomer in about 0.6 mL of the deuterated solvent in an NMR tube.

- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters for a 400 MHz spectrometer:
 - Pulse sequence: zg30
 - Number of scans: 16
 - Relaxation delay (d1): 1 s
 - Acquisition time: ~4 s
 - Spectral width: 16 ppm
- ^{13}C NMR Acquisition:
 - Acquire a standard one-dimensional ^{13}C NMR spectrum with proton decoupling.
 - Typical parameters for a 400 MHz spectrometer:
 - Pulse sequence: zgpg30
 - Number of scans: 1024 or more, depending on concentration
 - Relaxation delay (d1): 2 s
 - Acquisition time: ~1 s
 - Spectral width: 240 ppm
- 2D NMR Acquisition (Optional but Recommended):
 - For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended to establish connectivity between protons and carbons.

- Data Analysis:
 - Process the acquired spectra (Fourier transform, phase correction, baseline correction).
 - Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons in different environments.
 - Analyze the chemical shifts and coupling patterns in the ^1H NMR spectrum and the chemical shifts in the ^{13}C NMR spectrum to deduce the structure.

Data Presentation: NMR Spectroscopy

The expected chemical shift ranges for the different types of protons and carbons in a typical branched **propylene pentamer** are summarized below. The exact chemical shifts will depend on the specific isomeric structure.

^1H NMR:

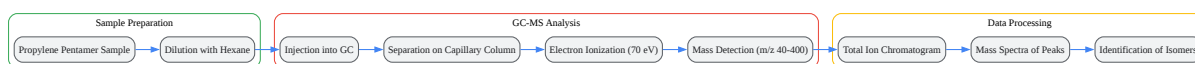
Proton Type	Expected Chemical Shift (ppm)
CH_3 (methyl)	0.8 - 1.2
CH_2 (methylene)	1.2 - 1.6
CH (methine)	1.5 - 2.0
$=\text{CH}$ (vinyl)	4.8 - 5.8

^{13}C NMR:

Carbon Type	Expected Chemical Shift (ppm)
CH_3 (methyl)	10 - 25
CH_2 (methylene)	25 - 45
CH (methine)	30 - 50
$=\text{C}$ (alkene)	110 - 150

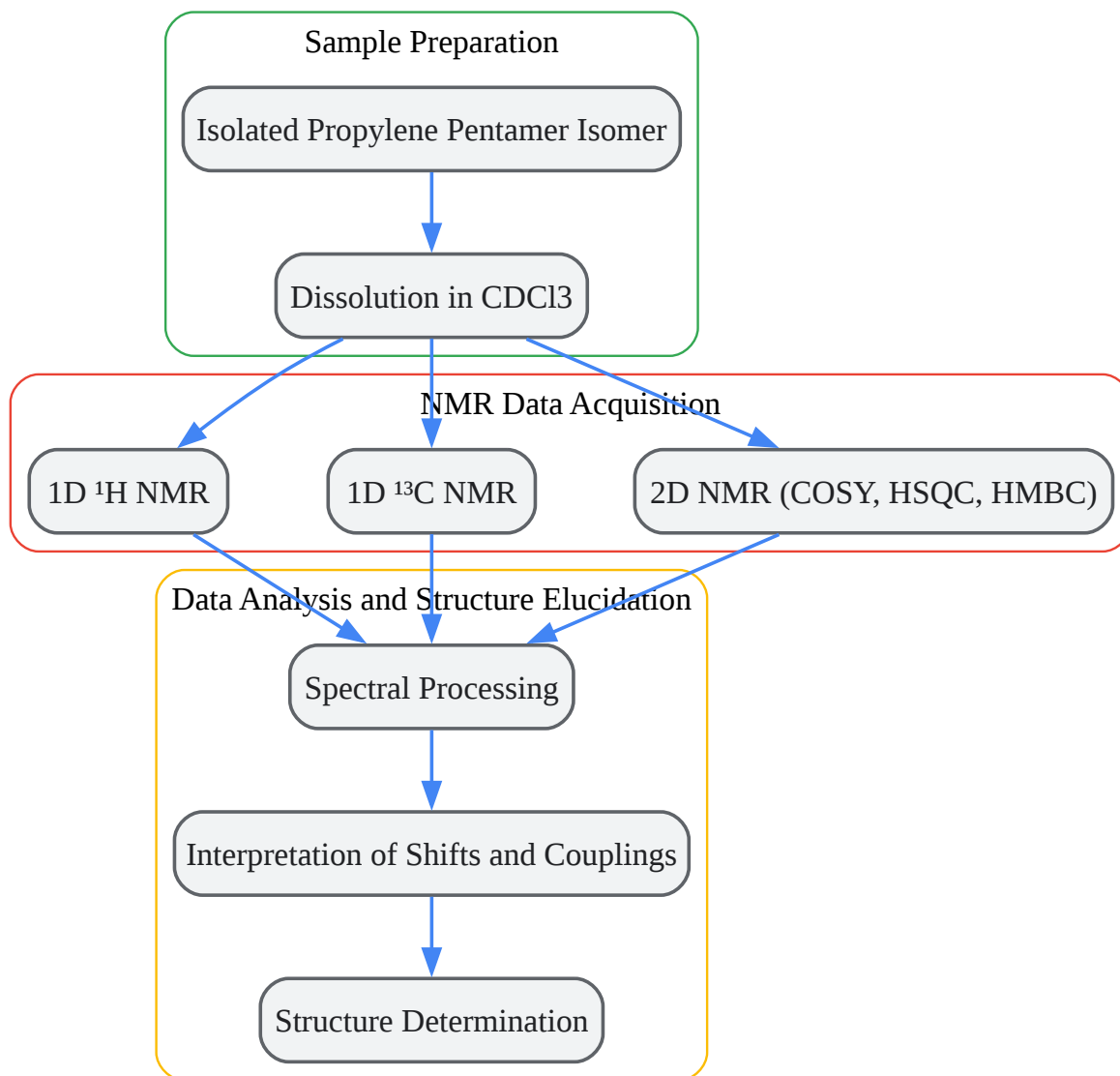
Visualized Workflows

The following diagrams illustrate the logical workflow for the analytical techniques described.



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Caption: Workflow for GC-MS analysis of **propylene pentamer**.



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Caption: Workflow for NMR-based structural elucidation of **propylene pentamer**.

Conclusion

The combination of GC-MS and NMR spectroscopy provides a comprehensive approach for the identification and structural characterization of **propylene pentamer**. GC-MS is ideal for the initial separation and identification of isomers within a mixture, while NMR spectroscopy

offers detailed structural information of the isolated compounds. The protocols and data presented in this application note serve as a guide for researchers and scientists involved in the analysis of propylene oligomers.

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